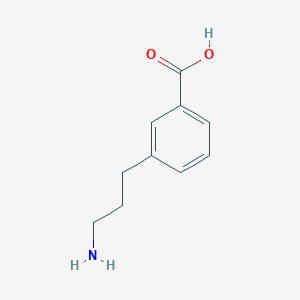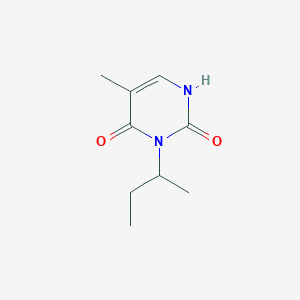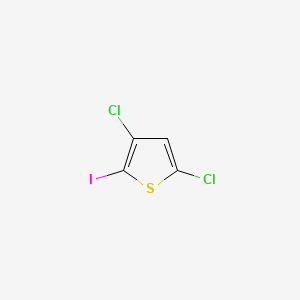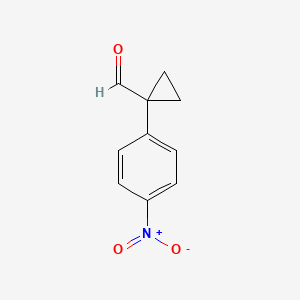![molecular formula C12H25NO3 B13549535 2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)
2-[Boc-(isopentyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Boc-(isopentyl)amino]ethanol is a chemical compound that belongs to the class of Boc-protected amino alcohols. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in various synthetic applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Boc-(isopentyl)amino]ethanol typically involves the protection of the amino group with a Boc group. One common method is to react isopentylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting Boc-protected amine is then reacted with ethylene oxide to introduce the ethanol moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[Boc-(isopentyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, reflux.
Substitution: Thionyl chloride (SOCl2), dichloromethane, room temperature.
Major Products Formed
Oxidation: Boc-protected isopentylaminoacetaldehyde.
Reduction: Boc-protected isopentylamine.
Substitution: Boc-protected isopentylaminoethyl chloride.
Aplicaciones Científicas De Investigación
2-[Boc-(isopentyl)amino]ethanol is widely used in scientific research due to its versatility:
Biology: The compound is used in the modification of biomolecules and the synthesis of bioconjugates.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug candidates that require protected amine functionalities.
Mecanismo De Acción
The mechanism of action of 2-[Boc-(isopentyl)amino]ethanol primarily involves the reactivity of the Boc-protected amine and the hydroxyl group. The Boc group provides steric protection to the amine, preventing it from participating in unwanted side reactions. This allows for selective reactions at the hydroxyl group or other functional groups introduced into the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(Boc-amino)ethanethiol: Similar to 2-[Boc-(isopentyl)amino]ethanol but contains a thiol group instead of a hydroxyl group.
N-Boc-ethanolamine: Contains a Boc-protected amino group and a hydroxyl group, similar to this compound, but with a simpler structure.
Boc-protected amino acids: These compounds contain a Boc-protected amino group and are widely used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of the isopentyl group, which provides additional steric bulk and hydrophobicity. This can influence the compound’s reactivity and solubility, making it suitable for specific synthetic applications where other Boc-protected amino alcohols may not be as effective .
Propiedades
Fórmula molecular |
C12H25NO3 |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
tert-butyl N-(2-hydroxyethyl)-N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-10(2)6-7-13(8-9-14)11(15)16-12(3,4)5/h10,14H,6-9H2,1-5H3 |
Clave InChI |
GWEKEKYOIMGKQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN(CCO)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-((3-bromo-2-methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl)methyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13549453.png)

aminehydrochloride](/img/structure/B13549462.png)

![Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13549478.png)


![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)


![4-(piperidin-1-yl)-3-(piperidine-1-sulfonyl)-N-{[1-(prop-2-en-1-yl)cyclopropyl]sulfonyl}benzamide](/img/structure/B13549521.png)

![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)
